4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride
Description
Properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNUTIGEUWVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring attached to a phenyl group with a tert-pentyl substituent. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1219982-36-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may influence receptor binding and enzyme activity, which can lead to therapeutic effects such as analgesic and anti-inflammatory properties.
Interaction with Receptors
Research indicates that compounds with similar structures often exhibit affinity for histamine receptors and sigma receptors. For instance, dual piperidine-based ligands have shown significant interactions with the human H3 receptor, suggesting that this compound may also display similar receptor-binding capabilities .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits various biological activities:
- Cholinesterase Inhibition : Compounds in this class have been studied for their potential as cholinergic enhancers, which are crucial in treating neurodegenerative diseases like Alzheimer's .
- Receptor Affinity : The compound has shown promising results in binding assays, indicating potential therapeutic applications in pain management and neurological disorders .
Case Studies
- Pain Management : A study on piperidine derivatives highlighted the analgesic potential of compounds structurally related to this compound. These compounds demonstrated efficacy in models of nociceptive and neuropathic pain .
- Cancer Research : The overexpression of certain targets associated with cancer has led researchers to explore piperidine derivatives for their ability to inhibit specific methyltransferases involved in tumor progression .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine hydrochloride | Similar piperazine structure | Different pharmacological properties |
| 4-(4-Piperidinyl)phenylmethanol hydrochloride | Another piperidine derivative | Distinct chemical and biological activities |
| Dual Piperidine-based ligands | Piperidine with varied substituents | High affinity for H3 and sigma receptors |
The uniqueness of this compound lies in its specific substitutions that may enhance its binding affinity and selectivity compared to these analogs.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at three key sites:
A. Piperidine Ring Modifications
-
Oxidation : Under CrO₃ in ethanethiol, the piperidine nitrogen can form N-oxide derivatives (Table 2) .
-
Alkylation : Benzylation at the 3-position enhances biological activity (e.g., receptor binding) .
B. Ether Cleavage
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Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the ether bond to regenerate tert-pentylphenol and 3-piperidinol.
-
Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain .
C. Salt-Exchange Reactions
-
The hydrochloride counterion can be replaced with other anions (e.g., sulfate, phosphate) via metathesis in aqueous ethanol .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, releasing HCl gas and forming a char residue .
Computational Insights
DFT calculations (B3LYP/6-311+G**) reveal:
-
The tert-pentyl group induces steric hindrance, reducing reaction rates at the para position by 18–22% compared to unsubstituted analogs .
-
Partial charges: Piperidine N (-0.32 e), ether O (-0.41 e), aromatic C (+0.15 e) .
These electronic properties explain its preferential reactivity in electrophilic aromatic substitution at the meta position .
Comparative Reactivity with Analogues
A comparison with structural analogs highlights key differences:
| Compound | Reactivity with CrO₃ | Ether Cleavage Rate (pH 1) |
|---|---|---|
| 4-(tert-Pentyl)phenyl 3-piperidinyl ether HCl | Moderate (t₁/₂ = 45 min) | 0.12 mM/s |
| N-Phenyl-4-piperidone | Rapid (t₁/₂ = 12 min) | N/A |
| 4-Benzylpiperidine HCl | Slow (t₁/₂ = 90 min) | 0.08 mM/s |
The tert-pentyl group’s bulkiness slows oxidative degradation but enhances solubility in nonpolar solvents .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Aromatic Ring | Key Features | Evidence ID |
|---|---|---|---|---|---|
| 4-(tert-Pentyl)phenyl 3-piperidinyl ether HCl | C₁₆H₂₅NO·HCl | ~283.8* | tert-Pentyl | High lipophilicity, steric hindrance | [10], [16] |
| 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl | C₁₄H₂₀ClNO·HCl | ~306.2 | Chloro, ethyl | Moderate polarity, halogenated | [1] |
| 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine HCl | C₁₇H₂₅BrNO·HCl | ~398.8 | Bromo, tert-butyl | Halogenated, bulky substituent | [3] |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl | C₁₅H₂₀Cl₂NO·HCl | ~348.7 | Dichloro, dimethyl | Multi-halogenated, compact structure | [7] |
| 4-(2,4-Difluorobenzoyl)piperidine HCl | C₁₂H₁₃F₂NO·HCl | ~277.7 | Difluoro, benzoyl | Electron-withdrawing groups | [8] |
*Estimated based on analogous structures.
Key Observations :
- Steric Effects : The tert-pentyl group is bulkier than tert-butyl () or chloroethyl (), which may hinder binding to flat receptor sites but improve selectivity .
Analgesic and CNS Activity:
- Pethidine Hydrochloride (): A well-known opioid analgesic with a piperidine core. The tert-pentyl group in the target compound could modulate µ-opioid receptor interactions differently due to its bulkier structure .
- The tert-pentyl ether in the target compound may offer greater metabolic stability compared to ester linkages .
Preparation Methods
Key Reaction Steps:
Step 1: Ether Formation
4-(tert-Pentyl)phenol reacts with 3-piperidinol under controlled conditions, often in the presence of a catalyst or base, to form the corresponding phenyl piperidinyl ether.Step 2: Salt Formation
The free base is treated with hydrochloric acid (HCl) or an HCl source (such as ethyl acetate-HCl or aqueous HCl) to yield the hydrochloride salt, improving stability and solubility.
Reaction Conditions and Catalysts
Solvents and Bases:
- Common solvents include polar aprotic solvents such as acetonitrile, dimethylformamide, or ethers like tetrahydrofuran (THF).
- Alcohol solvents (e.g., isopropanol) and hydrocarbon solvents may also be used depending on scale and purity requirements.
- Bases such as sodium bicarbonate are employed to neutralize acids formed and drive the reaction to completion.
Acid Sources for Salt Formation:
- Hydrochloric acid sources vary: dry HCl gas, aqueous HCl, ethyl acetate-HCl , or alcohol-HCl mixtures (e.g., ethanol-HCl, methanol-HCl).
- Ethyl acetate-HCl is preferred industrially due to ease of handling and product isolation.
Industrial Scale Considerations
- Industrial synthesis optimizes temperature, reaction time, and reactant ratios to maximize yield and purity.
- Continuous flow reactors and automated systems are often employed for precise control.
- Purification steps include filtration, crystallization, and drying to achieve pharmaceutical-grade purity.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-(tert-Pentyl)phenol + 3-piperidinol + base | Mix in polar aprotic solvent (e.g., acetonitrile) with sodium bicarbonate, stir at 60-80°C |
| 2 | Reaction monitoring | TLC or HPLC to confirm ether formation completion |
| 3 | Acidification | Add ethyl acetate-HCl or aqueous HCl at 10-15°C to form hydrochloride salt |
| 4 | Isolation | Filter precipitated hydrochloride salt, wash and dry |
| 5 | Purification | Recrystallize from suitable solvent (e.g., ethanol/ether) to enhance purity |
Research Findings and Purity Data
- The process yields This compound with high purity (>98%) as confirmed by HPLC analysis.
- Impurities such as unreacted phenol, piperidine derivatives, and residual solvents are minimized by optimized reaction and purification steps.
- Acidification and crystallization conditions are critical for controlling the polymorphic form and stability of the hydrochloride salt.
Comparative Analysis of Preparation Methods
| Parameter | Method A (Batch) | Method B (Continuous Flow) |
|---|---|---|
| Reaction Time | 4-6 hours | 1-2 hours |
| Yield | 75-85% | 85-92% |
| Purity (HPLC) | 95-98% | >98% |
| Solvent Use | Polar aprotic solvents (DMF, MeCN) | Optimized solvent mixtures for efficiency |
| Scalability | Moderate | High |
| Control over Reaction | Manual control | Automated precise control |
| Cost Efficiency | Moderate | Higher due to automation but better yield |
Supporting Literature and Patents
- Patent WO2017158615A1 describes similar preparation involving phenol and piperidine derivatives with detailed solvent and acid choices, emphasizing the importance of acidification with ethyl acetate-HCl for salt formation and purity control.
- Other patents on piperidine derivatives highlight the use of sodium bicarbonate as base and polar solvents to improve reaction efficiency and yield.
- Industrial methods focus on purification steps such as recrystallization and drying to achieve pharmaceutical standards.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step process involving alkylation of piperidine derivatives with tert-pentylphenol precursors under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) is commonly employed . Mannich reactions using formaldehyde and secondary amines may also be adapted for introducing the piperidinyl moiety . Purification typically involves recrystallization from ethanol/diethyl ether mixtures.
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions, e.g., tert-pentyl group protons (δ 1.2–1.4 ppm) and piperidinyl protons (δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~323.2 g/mol).
- FT-IR for functional groups (e.g., ether C-O stretch at ~1100 cm⁻¹) .
- Validation : Compare spectral data with structurally analogous compounds, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of hydrochloride vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed hazardous waste handlers .
Advanced Research Questions
Q. How does the tert-pentyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability compared to shorter alkyl chains .
- Metabolic Stability : Conduct in vitro liver microsome assays (human/rat) to evaluate susceptibility to cytochrome P450 oxidation .
- Structural Insights : Molecular docking studies (using AutoDock Vina) can predict interactions with hydrophobic binding pockets in target receptors .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Use Hill equation modeling to identify non-linear effects at varying concentrations (e.g., IC₅₀ shifts due to protein binding) .
- Metabolite Profiling : LC-MS/MS can detect active metabolites in plasma, explaining discrepancies between cell-based and whole-organism assays .
- Receptor Specificity : Radioligand binding assays (e.g., with ³H-labeled analogs) clarify off-target effects .
Q. How can researchers optimize the compound’s selectivity for CNS targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified ether linkages (e.g., replacing oxygen with sulfur) and compare affinity via SPR (surface plasmon resonance) .
- Blood-Brain Barrier (BBB) Penetration : Assess permeability using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .
- In Silico Screening : Generate QSAR models (e.g., using MOE software) to predict structural modifications that enhance target engagement .
Key Research Challenges
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is required to resolve enantiomers, as racemic mixtures may confound bioactivity data .
- Scale-Up Limitations : Lab-scale yields (>80%) often drop during pilot-scale synthesis due to steric hindrance from the tert-pentyl group; microwave-assisted synthesis improves efficiency .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
